molecular formula C17H23NO4 B15357374 2-O-tert-butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate

2-O-tert-butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate

Cat. No.: B15357374
M. Wt: 305.4 g/mol
InChI Key: KGQHQXHMFHBUGW-UHFFFAOYSA-N
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Description

2-O-tert-Butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-O-tert-butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate typically involves multiple steps, starting with the construction of the isoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an appropriate diketone under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and high temperatures to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reaction and reduce by-products. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-O-tert-Butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form quinoline derivatives.

  • Reduction: Reduction can lead to the formation of dihydroisoquinoline derivatives.

Scientific Research Applications

2-O-tert-Butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and natural products.

  • Biology: The compound exhibits biological activities, such as antimicrobial and anticancer properties, making it a potential candidate for drug development.

  • Medicine: Its derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-O-tert-Butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate is structurally similar to other isoquinoline derivatives, such as this compound and this compound. its unique substitution pattern and functional groups contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • 2-O-tert-butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate

Properties

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

2-O-tert-butyl 3-O-ethyl 3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate

InChI

InChI=1S/C17H23NO4/c1-5-21-15(19)14-10-12-8-6-7-9-13(12)11-18(14)16(20)22-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3

InChI Key

KGQHQXHMFHBUGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)OC(C)(C)C

Origin of Product

United States

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